

Spectroscopic Characterization of Ethyl Pyridazine-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl pyridazine-3-carboxylate

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **ethyl pyridazine-3-carboxylate** and its derivatives. Due to the limited availability of published spectroscopic data for the unsubstituted **ethyl pyridazine-3-carboxylate**, this document presents representative data from closely related analogs. The methodologies described herein are standard protocols applicable to the characterization of such heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of **ethyl pyridazine-3-carboxylate**. This data is essential for the structural elucidation and purity assessment of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Ethyl Pyridazine-3-carboxylate** Derivatives

Compound	Solvent	Chemical Shift (δ) in ppm
Ethyl 3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate	CDCl ₃	9.0 (s, 1H, NH), 6.9–7.6 (m, 14H, Ar—H), 4.1–4.4 (q, 2H, OCH ₂), 4.0 (s, 2H, SCH ₂), 2.2 (s, 3H, CH ₃), 1.0–1.3 (t, 3H, CH ₃ of ester)
Ethyl 5-(4-chloro-3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate	CDCl ₃	8.90 (s, 1H, NH), 7.61 (s, 1H), 7.49 (d, J = 8.2 Hz, 1H), 7.38 (d, J = 8.3 Hz, 1H), 4.25 (q, J = 7.0 Hz, 2H), 3.60 (t, J = 7.6 Hz, 1H), 3.41 (dd, J = 16.9, 8.2 Hz, 1H), 3.07 (dd, J = 17.0, 6.9 Hz, 1H), 2.41 (s, 3H), 1.28 (t, J = 7.2 Hz, 3H)

Table 2: ¹³C NMR Spectroscopic Data for a Ruthenium Complex with Pyridazine-3-carboxylic Acid

Compound	Solvent	Chemical Shift (δ) in ppm
Ruthenium Complex with Pyridazine-3-carboxylic Acid	Not Specified	Aromatic carbons of p-cymene between 79 and 101 ppm and the pyridazine ring at 125–155 ppm. A singlet for the COO [−] group at 170.24 ppm. ^[1]

Note: Specific ¹³C NMR data for a simple **ethyl pyridazine-3-carboxylate** derivative was not readily available in the searched literature.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **Ethyl Pyridazine-3-carboxylate** Derivatives

Compound	Sample Prep	Key Absorptions (cm ⁻¹)
Ethyl 3-({(4-methylphenyl)carbamoyl)methyl}sulfanyl)-5,6-diphenylpyridazine-4-carboxylate	KBr	3300 (NH), 1720 (C=O, ester), 1670 (C=O, carbamoyl)
General Pyridine Carboxylic Acids	Not Specified	Broad absorptions at 2450 and 1900 cm ⁻¹ . O-H in-plane deformation and C-O stretching between 1340-1260 cm ⁻¹ . [2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Pyridazine Derivatives

Compound Class	Ionization Mode	General Fragmentation Notes
Substituted Pyridazines	Electron Impact (EI)	Molecular ions are prominent. Fragmentation is correlated with the type of heterocycle and substitution pattern. Common losses include N ₂ and HCN. [3]
Fused Pyridazino-indoles	ESI-MS/MS	Cross-ring fragmentation of the pyridazine ring is a common feature. [4]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like **ethyl pyridazine-3-carboxylate** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.^[5] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.^[6]
- **Data Acquisition:** A standard one-pulse sequence is typically used. The number of scans is adjusted to achieve an adequate signal-to-noise ratio, which depends on the sample concentration. A relaxation delay of 1-2 seconds is common for qualitative spectra.
- **Data Processing:** The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak.^[7]

2.1.2. ^{13}C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.^[5]
- **Instrument Setup:** The setup is similar to that for ^1H NMR, with locking and shimming performed on the deuterated solvent.
- **Data Acquisition:** A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.^[8] A greater number of scans is necessary compared to ^1H NMR to achieve a good signal-to-noise ratio. For quantitative analysis, a longer relaxation delay (at least 5 times the longest T_1 of the carbons of interest) and inverse-gated decoupling are employed to suppress the Nuclear Overhauser Effect (NOE).^[6]
- **Data Processing:** Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS or the solvent peak.

[\[6\]](#)

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet (for solids):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Thin Film (for oils):** A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
 - **Solution:** The sample is dissolved in a suitable solvent (e.g., CHCl_3 , CCl_4) that has minimal absorption in the regions of interest, and the solution is placed in a liquid sample cell.
- **Data Acquisition:** A background spectrum of the empty spectrometer (or the solvent and cell) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber (typically $4000\text{-}400\text{ cm}^{-1}$).[\[9\]](#)
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final IR spectrum, which shows the absorption bands of the sample.

Mass Spectrometry (MS)

2.3.1. Electron Impact (EI) Mass Spectrometry

- **Sample Introduction:** A small amount of the volatile sample is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC). The sample is vaporized under high vacuum.[\[10\]](#)
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).[\[11\]](#)
- **Fragmentation:** The excess energy imparted to the molecular ion often causes it to fragment into smaller, charged ions and neutral species. The fragmentation pattern is characteristic of

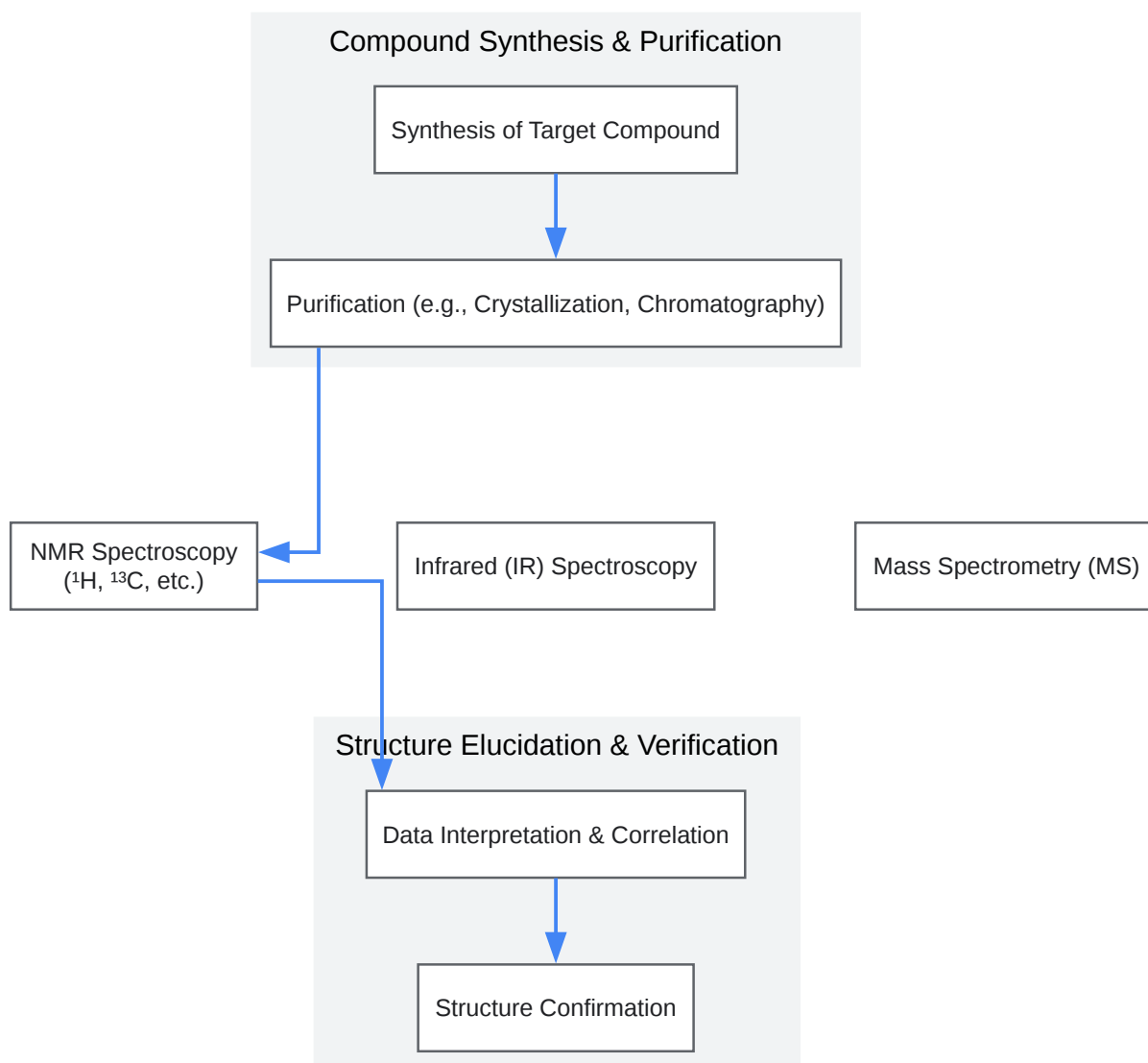
the molecule's structure.[\[12\]](#)

- **Mass Analysis and Detection:** The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

General Workflow for Spectroscopic Characterization



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